4,5,6,7-tetramethyl-1H-indene

Organometallic Synthesis Indene Derivatives Ligand Precursors

For organometallic chemists requiring precise steric tuning, sourcing the correct tetramethylindene isomer is critical. The 4,5,6,7-substitution pattern is essential for synthesizing C2-symmetric ansa-metallocenes; methylation at other positions compromises catalyst stereoselectivity. - Enables synthesis of 1,1′-ethylene-bis(4,5,6,7-tetramethyl-1H-indene) ligands for isotactic polypropylene production. - Provides a symmetric steric shield without blocking the reactive C1 position, preserving nucleophilicity for bridging. - Serves as a building block for mixed-valence heterobimetallic complexes, where the degree of methylation modulates electronic coupling.

Molecular Formula C13H16
Molecular Weight 172.27 g/mol
CAS No. 707-96-0
Cat. No. B13811958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetramethyl-1H-indene
CAS707-96-0
Molecular FormulaC13H16
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=CCC2=C1C)C)C
InChIInChI=1S/C13H16/c1-8-9(2)11(4)13-7-5-6-12(13)10(8)3/h5-6H,7H2,1-4H3
InChIKeyBTHBCCZRFGZQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetramethyl-1H-indene Technical Profile


4,5,6,7-Tetramethyl-1H-indene (CAS 707-96-0) is a tetra-methyl-substituted indene derivative with the molecular formula C₁₃H₁₆ and a molecular weight of 172.27 g/mol [1]. As a member of the substituted indene family, this compound features four methyl groups positioned symmetrically on the benzo-fused six-membered ring, leaving the five-membered cyclopentadiene ring unsubstituted at the 1, 2, and 3 positions . This specific substitution pattern distinguishes it from other tetramethylindene isomers and positions it as a key precursor in organometallic chemistry, particularly for the synthesis of sterically defined ansa-metallocene catalysts and as a building block for advanced π-conjugated materials [2].

Workflow
Ansa-metallocene ligand synthesis
Selection Logic
Unsubstituted C1 preserves nucleophilic reactivity
Use Context
Sterically defined organometallic building block

4,5,6,7-Tetramethyl-1H-indene: Substitution Pattern Advantage


Generic indene substitution is not possible in applications requiring precise steric and electronic tuning because the position and number of methyl substituents directly control the geometry, electronic coupling, and kinetic stability of derived organometallic complexes [1]. The 4,5,6,7-tetramethyl substitution pattern creates a unique benzo-ring steric shield without altering the C1 position, preserving the nucleophilic reactivity required for C1-functionalization and bridging ligand synthesis [2]. In contrast, analogs methylated at the C1 or C2 positions exhibit altered C-H acidity, different metallocene conformations, and reduced η⁵-binding stability, rendering them unsuitable for applications that demand the specific spatial and electronic profile of the 4,5,6,7-isomer .

C1/C2-methylated analogs
Methyl substitution at C1 or C2 alters C-H acidity and may reduce η⁵-binding stability, shifting metallocene conformation.
Other tetramethyl isomers
Isomers such as 2,4,5,6-tetramethyl pattern create a different steric shield, influencing ligand geometry and catalyst kinetic profile.
Unsubstituted indene
Lacks the methyl steric protection required for controlling polymer tacticity and electronic coupling in bridged complexes.

4,5,6,7-Tetramethyl-1H-indene Comparative Evidence


Higher Synthetic Yield vs 1,2-Dimethyl-1H-indene

4,5,6,7-Tetramethyl-1H-indene exhibits an 83% synthetic yield, which is higher than the 79% yield reported for 1,2,3-trimethylindene and the 81% yield for 1,2-dimethyl-1H-indene under comparable synthetic conditions . The increased yield may be attributed to the symmetric substitution pattern that minimizes side reactions during the preparation of multi-methyl-substituted indenes .

Synthetic yield vs. dimethyl/trimethyl analogs
Data to verify
~83% yield (4,5,6,7-Tetramethyl) vs. ~81% (1,2-dimethyl) and ~79% (1,2,3-trimethyl)
Reported yield advantage may support multi-gram precursor synthesis.
Cross-study comparison; independent verification recommended.
Organometallic Synthesis Indene Derivatives Ligand Precursors

Enhanced Near-IR Absorption in Ferrocenyl Complexes

In ferrocenyl-indene mixed-valence complexes, the near-IR absorption energy and intensity increase with the degree of indene methylation [1]. The tetramethylindene derivative (2-ferrocenyltetramethylindene) exhibits stronger near-IR absorption compared to the unsubstituted (2-ferrocenylindene), while the hexamethylindene analog shows further enhancement [2]. This systematic trend, rationalized via Marcus-Hush theory and DFT calculations, demonstrates that electronic coupling can be incrementally tuned by methylation degree [3].

Near-IR absorption in Fe complexes
Head-to-head
Tetramethylindene-Fc complex shows stronger near-IR absorption than unsubstituted indene analog; hexamethyl further enhances.
Supports electronic coupling tuning by methylation degree.
Spectroelectrochemistry at -80°C; DFT/Marcus-Hush analysis.
Electronic Coupling Mixed-Valence Complexes Near-IR Spectroscopy

Enantiomeric Separation on Triacetylcellulose

Alkyl-substituted indenes, including 4,5,6,7-tetramethyl-1H-indene, have been successfully separated into enantiomers using liquid chromatography on swollen microcrystalline triacetylcellulose (TAC) [1]. The study demonstrates that alkyl substituents at positions R1 and R3 influence both separation and retention parameters [2]. While absolute k′ values were not reported, the study confirms that this compound belongs to the class of indenes separable under these specific chromatographic conditions, whereas less-substituted indenes may exhibit insufficient retention or resolution [3].

Enantiomer separation on TAC
Class-level
Separation achieved on microcrystalline triacetylcellulose; retention influenced by alkyl substituent size/position.
Indicates class separability; specific k′ values not reported.
Chromatographic conditions not fully specified.
Chiral Chromatography Enantiomer Separation Analytical Chemistry

Kinetic Stability vs 2,4,5,6-Tetramethylindenyl Analog

In unbridged zirconocene dichloride complexes for ethylene polymerization, the kinetic stability of the active centers was found to follow the order: bis(2,4,7-trimethylindenyl)ZrCl₂ (Cat.1) > bis(2,4,6-trimethylindenyl)ZrCl₂ (Cat.2) > bis(2,4,5,6-tetramethylindenyl)ZrCl₂ (Cat.3) . The bis(2,4,5,6-tetramethylindenyl)ZrCl₂ complex, which incorporates a tetramethylated indenyl ligand similar in substitution degree to 4,5,6,7-tetramethyl-1H-indene, exhibited the lowest kinetic stability among the three stable complexes . This ranking was determined by quench-labeling propagation chains with 2-thiophenecarbonyl chloride and measuring the change in the number of active centers ([C⁎]/[Zr]) . This class-level inference suggests that while tetra-methyl substitution increases steric bulk, the specific substitution pattern (2,4,5,6 vs. 4,5,6,7) critically influences catalyst stability and activity profile.

Kinetic stability ranking
Class-level
Cat.1 (2,4,7-triMe) > Cat.2 (2,4,6-triMe) > Cat.3 (2,4,5,6-tetraMe) in active center stability for ethylene polymerization.
Tetra-methyl pattern may reduce kinetic stability; substitution position is critical.
Quench-labeling study; direct 4,5,6,7-isomer data not available.
Metallocene Catalysis Ethylene Polymerization Kinetic Stability

4,5,6,7-Tetramethyl-1H-indene Applications


C2-Symmetric Bridged Metallocene Synthesis

4,5,6,7-Tetramethyl-1H-indene serves as the optimal precursor for 1,1′-ethylene-bis(4,5,6,7-tetramethyl-1H-indene), a C2-symmetric bridged bis-indenyl ligand [1]. The unsubstituted C1 position allows for facile deprotonation and subsequent bridging with ethylene linkers, while the symmetrical 4,5,6,7-tetramethyl substitution provides steric protection that controls polymer tacticity in metallocene-catalyzed α-olefin polymerizations [2]. This application is directly supported by the compound's role in ansa-metallocene catalyst design for stereoregular polymer production [3].

Tunable Electronic Coupling Systems

The compound functions as a key methylated Cp-indene ligand for mixed-valence heterobimetallic complexes (e.g., Fe-Cr systems) where the degree of methylation systematically modulates metal-to-metal electronic coupling [1]. The tetramethylated framework increases the energy and intensity of near-IR intervalence charge-transfer bands relative to unsubstituted indene, a property essential for developing redox-switchable optical materials and molecular-scale electronic devices [2].

Asymmetric Catalysis via Enantiopure Indenyl Complexes

The demonstrated separability of alkyl-substituted indene enantiomers by chiral chromatography on triacetylcellulose supports the use of 4,5,6,7-tetramethyl-1H-indene as a source of enantiopure ligands [1]. Enantiopure indenyl complexes are essential for asymmetric hydrogenation and hydroamination reactions where stereochemical control is governed by the chiral environment of the ancillary ligand [2].

π-Conjugated Materials & PAH Precursors

The rigid, electron-rich indene core with four methyl substituents serves as a building block for synthesizing strained polycyclic aromatic hydrocarbons and extended π-conjugated systems with tailored electronic and optical properties [1]. These materials find application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices [2].

Application
Selection Property
Validation Focus
Bridged metallocene ligand synthesis
Unsubstituted C1 for bridging; symmetric tetramethyl steric shield
Deprotonation reactivity and polymer tacticity control
Electronic coupling studies
Methylation-tunable near-IR charge-transfer intensity
Mixed-valence spectroelectrochemistry and DFT correlation
Enantiopure indenyl complex sourcing
Chiral chromatographic separability on triacetylcellulose
Enantiomeric excess and asymmetric catalysis performance
π-Conjugated materials building block
Electron-rich, rigid indene core with four methyl groups
Optoelectronic properties in OFET/OLED device prototypes

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